N,N-Diethylpyridine-2-sulfonamide
Description
Significance of Sulfonamide Scaffolds in Modern Chemical Research
The sulfonamide group is a vital structural unit in drug discovery and development, prized for its versatile biological activities and favorable chemical properties. citedrive.comnih.gov Since the groundbreaking discovery of the antibacterial properties of Prontosil, a sulfonamide prodrug, in the 1930s, this scaffold has become a mainstay in medicinal chemistry. citedrive.comwikipedia.org The sulfonamide moiety is a key feature in drugs targeting a wide spectrum of diseases, including viral infections, cancer, inflammation, diabetes, and glaucoma. citedrive.comajchem-b.comresearchgate.net
Sulfonamides exhibit a broad range of pharmacological effects, acting as antibacterial, antifungal, anticancer, diuretic, and anti-inflammatory agents. nih.govresearchgate.netijpsonline.com Their ability to act as bioisosteres for carboxyl groups, phenolic hydroxyl groups, and amides allows for diverse molecular designs with improved metabolic stability. nih.govresearchgate.net This versatility has led to the development of thousands of sulfonamide-containing molecules. wikipedia.org
Beyond medicine, sulfonamides are valuable in synthetic organic chemistry. The functional group's rigidity often results in crystalline derivatives, which is a classic method for identifying amines by their melting points. wikipedia.org The synthesis of sulfonamides is generally straightforward, typically involving the reaction of a sulfonyl chloride with an amine, allowing for the creation of large, diverse chemical libraries for drug discovery programs. nih.govresearchgate.net The continued exploration of sulfonamides underscores their enduring importance in developing new therapeutic agents to meet current medical challenges. citedrive.comajchem-b.com
Historical Context and Evolution of Pyridine-Based Sulfonamide Derivatives
Following the initial success of early sulfa drugs, researchers began to modify the core sulfanilamide (B372717) structure to enhance efficacy and broaden the spectrum of activity. A significant breakthrough came with the introduction of heterocyclic rings to the sulfonamide nitrogen. This led to the development of sulfapyridine (B1682706) in 1938, one of the first sulfonamide derivatives to incorporate a pyridine (B92270) moiety. openaccesspub.orgbrill.com Sulfapyridine proved to be a landmark achievement, offering effective treatment against pneumonia, a major cause of mortality at the time. nih.gov
The success of sulfapyridine spurred the synthesis of numerous other heterocyclic sulfonamides, where different rings like thiazole, pyrimidine, and isoxazole (B147169) were introduced. researchgate.net These modifications were found to significantly influence the pharmacokinetic and pharmacodynamic properties of the drugs. researchgate.net The pyridine ring, in particular, has remained a privileged scaffold in medicinal chemistry due to its presence in a wide range of clinically useful agents. rsc.org
The evolution of pyridine-based sulfonamides has continued far beyond antibacterial applications. Modern research has explored these derivatives for a multitude of other therapeutic uses, including as anticancer agents, antivirals, and enzyme inhibitors. eurjchem.comnih.gov For instance, pyridine-sulfonamide hybrids have been investigated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) for cancer therapy. nih.gov The general synthetic approach often involves reacting a substituted pyridine amine with a sulfonyl chloride, a method that remains relevant in contemporary research for producing novel hybrid molecules. eurjchem.com This historical progression from simple antibacterial agents to highly specialized drug candidates illustrates the chemical versatility and enduring therapeutic relevance of the pyridine-sulfonamide scaffold.
Current Research Landscape of N,N-Diethylpyridine-2-sulfonamide and Analogs
While extensive research exists for the broader class of pyridine-based sulfonamides, specific and detailed studies focusing exclusively on this compound are not widely documented in publicly available literature. However, the research landscape for its close analogs, particularly N,N-disubstituted pyridine sulfonamides, provides valuable insights into its potential properties and areas of scientific interest.
Research into analogous structures, such as other N-substituted pyridine sulfonamides, is active and diverse. For example, novel series of ajchem-b.comresearchgate.netnih.govtriazolo[4,3-a]pyridine sulfonamides have been designed and synthesized as potential antimalarial agents that target enzymes like falcipain-2. mdpi.com In one study, a library of compounds was virtually screened, leading to the synthesis and in vitro testing of 25 derivatives, with some showing good antimalarial activity. mdpi.com
Furthermore, pyridine derivatives fused with a sulfonamide moiety have been synthesized and evaluated for their antitumor activity. ekb.eg Other research has focused on creating pyridine-based benzothiazole (B30560) and benzimidazole (B57391) compounds incorporating sulfonamide groups, which have shown promising antiviral and antimicrobial potency. nih.gov For instance, certain synthesized compounds demonstrated significant viral reduction against HSV-1 and inhibitory activity against the Hsp90α protein. nih.gov The synthesis of these complex molecules often relies on the foundational reaction between a pyridine-containing amine and a sulfonyl chloride. eurjchem.comnih.gov
The study of N,N-disubstituted sulfonamides is a recurring theme. The diethylamide derivative of a different scaffold was noted for its potent and selective inhibition of the 11β-HSD1 enzyme, a target for metabolic diseases. ijpsonline.com While this compound itself is not the specific subject of these studies, the consistent finding of potent biological activity in structurally related N,N-disubstituted sulfonamides suggests that it and its close analogs are viable candidates for inclusion in screening libraries for various therapeutic targets, from infectious diseases to cancer.
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethylpyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-11(4-2)14(12,13)9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJQDMIJAGLPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis of N,N-Diethylpyridine-2-sulfonamide
The most straightforward approach to synthesizing this compound involves the direct formation of the sulfonamide bond between a pyridine (B92270) sulfonyl precursor and diethylamine (B46881).
The classical and most common method for preparing this compound is the reaction between pyridine-2-sulfonyl chloride and diethylamine. acs.orgacs.org This reaction is a nucleophilic acyl substitution where the nitrogen atom of diethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the stable sulfonamide S-N bond.
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) generated as a byproduct. chemicalbook.com The formation of an ammonium (B1175870) salt from the excess base prevents the protonation of the diethylamine, ensuring its availability as a nucleophile. The general scheme for this amidation is as follows:
Step 1: Pyridine-2-sulfonyl chloride is dissolved in a suitable aprotic solvent like dichloromethane. chemicalbook.com
Step 2: Diethylamine and a base (e.g., pyridine) are added to the solution. chemicalbook.com
Step 3: The reaction mixture is stirred, often at ambient temperature, to allow for the formation of this compound. chemicalbook.com
An alternative to the unstable pyridine-2-sulfonyl chloride is the use of more stable precursors like 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates, which also react with amines to form the desired sulfonamide, although potentially under more vigorous conditions. acs.org
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time. researchgate.netresearchgate.net While specific optimization data for this compound is not extensively published, general principles for sulfonamide synthesis can be applied.
A typical optimization table might explore the impact of various parameters on the reaction yield.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dichloromethane (DCM) | Pyridine | 0 to 25 | 4 | Typical |
| 2 | Tetrahydrofuran (THF) | Pyridine | 0 to 25 | 4 | Variable |
| 3 | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to 25 | 4 | Variable |
| 4 | Dichloromethane (DCM) | Pyridine | 25 | 8 | Potentially Higher |
| 5 | Acetonitrile (MeCN) | DMAP (catalytic) + TEA | 25 | 2 | Often Improved |
The use of a catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive sulfonylpyridinium intermediate. nih.gov This intermediate is more susceptible to nucleophilic attack by the amine than the sulfonyl chloride itself. nih.gov The choice of solvent can also play a crucial role, with polar aprotic solvents generally being favored.
Advanced Synthetic Strategies for Sulfonamide Formation
Beyond direct amidation, several advanced synthetic strategies have been developed for the formation of sulfonamides, offering alternative pathways that can provide improved yields, functional group tolerance, and novel molecular scaffolds. researchgate.net
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, aiming to form new bonds by directly converting C-H bonds, thus minimizing the need for pre-functionalized starting materials. rsc.org In the context of pyridine sulfonamides, this could involve the direct sulfonylamination of a C-H bond on the pyridine ring. While challenging due to the electron-poor nature of the pyridine ring, this approach is an active area of research. rsc.orgbeilstein-journals.org Methodologies often rely on transition-metal catalysts to facilitate the activation of the typically inert C-H bond. beilstein-journals.org This strategy offers a more atom-economical route to functionalized pyridines that can then be converted to the target sulfonamide.
Transition-metal catalysis is a cornerstone of modern synthetic chemistry, and it has been applied to the synthesis of sulfonamides. researchgate.netelsevier.com Palladium-catalyzed reactions, for example, can be used to form N-acylsulfonamides through the carbonylative coupling of sulfonyl azides and heterocycles. acs.org In this process, a sulfonyl isocyanate intermediate is generated in situ, which then undergoes acylation. acs.org
Another approach involves the transition-metal-free amination of pyridine-2-sulfonyl chloride using magnesium amides (R₂NMgCl·LiCl). researchgate.netacs.org This method provides an efficient pathway to various pyridine-2-sulfonamides and demonstrates that highly reactive organometallic reagents can facilitate the synthesis without the need for a transition-metal catalyst. researchgate.netacs.org
Solid-phase synthesis is a technique where molecules are built on a solid support, which simplifies the purification process and is amenable to automation and the creation of chemical libraries. wikipedia.org For the synthesis of sulfonamide scaffolds, a pyridine-containing starting material can be anchored to a resin. nih.govdiva-portal.org Subsequent reactions, including the addition of the sulfonyl chloride and the final amine, are carried out in a stepwise fashion. Excess reagents and byproducts are easily removed by washing the resin. wikipedia.org This method is particularly advantageous for producing a diverse range of sulfonamide derivatives for screening purposes by varying the amine component in the final step. nih.gov The general workflow involves attaching a suitable pyridine precursor to the solid support, followed by reaction with a sulfonyl chloride and then cleavage from the support to release the final sulfonamide product. diva-portal.org
Photoredox-Mediated Sulfonamide Synthesis from Halides
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds under mild conditions. One-pot syntheses of sulfonamides from structurally diverse aryl and alkyl carboxylic acids have gained traction, utilizing photolytic decarboxylation to generate aryl radicals. domainex.co.uk These radicals can then engage with a sulfur dioxide source to forge the C(sp²)-S bond, forming a key sulfonyl radical intermediate. This intermediate reacts with halogenating agents to produce the corresponding aryl sulfonyl halide, which can then be reacted with an amine, such as diethylamine, to yield the desired sulfonamide. domainex.co.uk
Another innovative photoredox strategy involves the deoxygenative and debrominative sulfination of alcohols and bromides, respectively. domainex.co.uk These methods provide access to sulfinates, which are crucial precursors to sulfonamides. The ability to use alcohols and bromides as starting materials significantly broadens the scope of accessible sulfonamide structures. domainex.co.uk For instance, a radical deoxygenative arylation of alcohols can be achieved using an N-heterocyclic carbene-alcohol adduct (NHC-OR), which possesses a low oxidation potential, allowing for the generation of alkyl radicals under mild conditions. domainex.co.uk
While these methods are demonstrated on a range of substrates, the principles are directly applicable to the synthesis of heteroaromatic sulfonamides like this compound from corresponding pyridine-2-carboxylic acids or 2-halopyridines.
Utilization of Sulfinylamine Reagents in Sulfonamide Synthesis
A modular and highly efficient approach to sulfonamides involves the use of specialized sulfinylamine reagents. Reagents such as N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) and N-sulfinyl-N-(triisopropylsilyl)amine (TIPS-NSO) allow for the direct synthesis of primary sulfonamides and sulfinamides from organometallic precursors. nih.govacs.org
The general process involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with the sulfinylamine reagent. acs.org For the synthesis of this compound, 2-lithiopyridine or pyridin-2-ylmagnesium bromide would be reacted with a reagent like t-BuONSO. This reaction provides the primary sulfonamide, pyridine-2-sulfonamide, in good to excellent yields in a convenient one-step process. nih.govacs.org This primary sulfonamide can then be N,N-diethyl-substituted using standard alkylation procedures.
Alternatively, using a reagent like TIPS-NSO with an organometallic pyridine derivative yields a primary sulfinamide. acs.org This sulfinamide can be subsequently oxidized to the corresponding sulfonamide. This two-step sequence is straightforward and allows for significant variation in the organometallic and amine components, making it a powerful tool for creating libraries of sulfonamide derivatives. acs.org
| Organometallic Reagent | Product | Yield |
|---|---|---|
| Phenylmagnesium bromide | Benzenesulfinamide | 95% |
| 2-Thienyllithium | Thiophene-2-sulfinamide | 85% |
| (4-Methoxyphenyl)magnesium bromide | 4-Methoxybenzenesulfinamide | 99% |
| 1-Naphthylmagnesium bromide | Naphthalene-1-sulfinamide | 98% |
| (4-(Trifluoromethyl)phenyl)magnesium bromide | 4-(Trifluoromethyl)benzenesulfinamide | 99% |
Derivatization and Structural Modification of the this compound Core
The this compound scaffold serves as a versatile platform for further chemical modification. Derivatization can be targeted at the pyridine ring, the sulfonamide nitrogen, or through the incorporation of the entire moiety into larger, more complex molecular architectures.
Strategies for Modifying the Pyridine Ring System
The pyridine ring of the sulfonamide core can be functionalized to modulate the compound's properties. A prominent strategy for this is the "click tailing" approach, which utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.com This method involves introducing an azide (B81097) group onto the pyridine ring, for example at the 4-position, which can then be reacted with a diverse range of terminal alkynes. This allows for the attachment of various "tail" structures, including those with glycoconjugates, to the pyridine scaffold, yielding 1,2,3-triazole-substituted pyridine sulfonamides. mdpi.com
Another strategy involves building fused ring systems onto the pyridine core. For example, pyrazolo[4,3-c]pyridine sulfonamides can be synthesized from dienamine precursors, effectively incorporating the pyridine ring into a new bicyclic heterocyclic system. nih.gov This condensation reaction allows for the introduction of various substituents at the nitrogen atom of the pyridine moiety, leading to a diverse library of fused-ring compounds. nih.gov
| Starting Amine | Product Substituent (R) | Yield |
|---|---|---|
| 4-Aminobenzenesulfonamide | 4-Sulfamoylphenyl | 88% |
| 4-(Aminomethyl)benzenesulfonamide | 4-Sulfamoylbenzyl | 85% |
| Sulfanilamide (B372717) | 4-Aminophenylsulfonyl | 72% |
| 2-Amino-5-sulfamoylbenzoic acid | 4-Carboxy-3-sulfamoylphenyl | 78% |
Modifications at the Sulfonamide Nitrogen (e.g., N-Acylation, N-Sulfonation)
The sulfonamide nitrogen atom is a key site for derivatization. N-acylation is a common modification, and efficient methods have been developed using N-acylbenzotriazoles as neutral coupling reagents. semanticscholar.orgresearchgate.net In this procedure, a sulfonamide is treated with sodium hydride to form the corresponding anion, which then reacts with an N-acylbenzotriazole to produce the N-acylsulfonamide in high yields. semanticscholar.org This method is advantageous as it avoids the use of harsh reagents like acid chlorides and works for a variety of acyl groups, including aryl, heteroaryl, and N-protected amino acid derivatives. researchgate.net
For secondary sulfonamides, such as a hypothetical N-ethylpyridine-2-sulfonamide, this acylation would proceed readily. While this compound itself is a tertiary sulfonamide and cannot be further acylated at the nitrogen, these methods are fundamental to creating analogues with varied substituents on the sulfonamide nitrogen.
A more advanced modification involves the asymmetric N-acylative desymmetrization of sulfonimidamides, which are bioisosteres of sulfonamides. Using a chiral 4-arylpyridine-N-oxide catalyst, prochiral sulfonimidamides can be acylated with chloroformates to create N-acylative sulfonimidamides with a stereogenic sulfur(VI) center in high yields and excellent enantioselectivities. nih.govrsc.org This highlights a sophisticated strategy for introducing chirality and three-dimensional complexity to sulfonamide-like scaffolds.
Synthesis of Pyridine-Sulfonamide Hybrid Systems
The pyridine-sulfonamide moiety is often incorporated into larger "hybrid" molecules to combine the functionalities of different pharmacophores. eurjchem.com A common synthetic strategy involves reacting a pyridine-based amine with a sulfonyl chloride attached to another molecular scaffold. researchgate.net For example, a series of hybrid derivatives can be synthesized by reacting p-toluene sulfonyl chloride with various pyridine-based amines. eurjchem.com
More complex hybrids can be assembled through multi-step syntheses. A strategy for creating functionalized pyridine-based systems incorporating benzothiazole (B30560) or benzimidazole (B57391) moieties has been developed. acs.orgacs.org This involves reacting N-cyanoacetoarylsulfonylhydrazide with various electrophiles, leading to a new class of pyridine-based N-sulfonamides with potential biological activities. acs.orgacs.org These synthetic routes demonstrate the utility of the pyridine-sulfonamide core as a building block for constructing complex, multi-functional molecules.
Incorporation into Polycyclic and Heterocyclic Frameworks
The pyridine-sulfonamide unit can be integrated into larger polycyclic and heterocyclic structures. Sulfonamides can act as sources of nitrogen for building a nitrogen-containing heterocyclic core or can be appended as side-chain substituents. nih.gov
One approach involves using N-(chlorosulfonyl)imidoyl chloride as a bielectrophilic reagent that reacts with binucleophiles to construct medium-sized nitrogen heterocycles containing an endocyclic sulfonamide fragment. mdpi.com For example, its reaction with benzylamines can afford 1,2,4-benzothiadiazepine-1,1-dioxides, creating a seven-membered ring system fused to a benzene (B151609) ring and incorporating the sulfonamide group within the ring itself. mdpi.com
Furthermore, the sulfonamide group is a key feature in the design of inhibitors for enzymes like carbonic anhydrase. In this context, five-membered heterocyclic sulfonamides have been shown to be particularly effective. nih.gov While this research often focuses on thiophene, furan, or pyrrole (B145914) rings, the principles of attaching sulfonamide groups to heterocyclic systems are broadly applicable and highlight the importance of the sulfonamide functional group in the context of larger heterocyclic frameworks. nih.gov The synthesis of these systems often involves multi-step sequences starting from a pre-formed heterocycle, followed by introduction of the sulfonamide moiety, typically via chlorosulfonation and subsequent amination. nih.gov
Spectroscopic and Structural Elucidation Studies
Advanced Spectroscopic Characterization Techniques
A suite of spectroscopic methods is employed to elucidate the structure and properties of N,N-Diethylpyridine-2-sulfonamide, from its basic molecular framework to the subtle nuances of its electronic environment and behavior in the presence of paramagnetic species or upon excitation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide critical information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the ethyl groups. The aromatic protons of the pyridine ring typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns being indicative of their relative positions on the ring. The methylene (-CH₂) protons of the diethylamino group are expected to resonate as a quartet, due to coupling with the adjacent methyl protons, in the range of δ 3.0-4.0 ppm. The terminal methyl (-CH₃) protons would appear as a triplet further upfield, typically around δ 1.0-1.5 ppm. The integration of these signals provides a quantitative measure of the number of protons in each unique environment, confirming the presence of the pyridine and diethylamino moieties. Due to the potential for hindered rotation around the S-N bond, the methylene protons of the ethyl groups may exhibit more complex splitting patterns or appear as distinct signals. reddit.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region of the spectrum, typically between δ 120 and 160 ppm. researchgate.net The chemical shifts of these carbons are influenced by the electronegativity of the nitrogen atom and the substitution pattern. The methylene carbons of the diethylamino group would appear in the range of δ 40-50 ppm, while the methyl carbons are expected at a higher field, around δ 10-20 ppm.
A representative, though not experimentally obtained for this specific molecule, data table of expected chemical shifts is provided below for illustrative purposes.
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Pyridine C2 | - | ~158 |
| Pyridine C3 | ~7.8-8.0 | ~125 |
| Pyridine C4 | ~7.4-7.6 | ~137 |
| Pyridine C5 | ~7.2-7.4 | ~122 |
| Pyridine C6 | ~8.5-8.7 | ~150 |
| N-CH₂ | ~3.4 (quartet) | ~42 |
| N-CH₂-CH₃ | ~1.2 (triplet) | ~14 |
Note: The predicted values are based on typical chemical shifts for similar structural motifs and may not represent the exact experimental values for this compound.
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
For this compound (C₉H₁₄N₂O₂S), the expected exact mass can be calculated. ESI-MS analysis would likely show a prominent peak corresponding to the protonated molecule, [M+H]⁺. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. A common fragmentation pathway for sulfonamides involves the loss of SO₂ (64 Da). duke.edunih.gov Other characteristic fragments would arise from the cleavage of the ethyl groups and the pyridine ring.
| Ion | Expected m/z (Monoisotopic) |
| [M]⁺ | 214.0776 |
| [M+H]⁺ | 215.0854 |
| [M-SO₂]⁺ | 150.0898 |
Note: These are calculated values. Experimental values from HRMS would be used to confirm the elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide and pyridine groups. rsc.orgnih.gov Key expected vibrational frequencies include:
SO₂ Stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group (SO₂) are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. rsc.org
S-N Stretching: The stretching vibration of the sulfur-nitrogen bond is typically observed in the 950-900 cm⁻¹ region. rsc.org
C=N and C=C Stretching (Pyridine): The pyridine ring will exhibit characteristic C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching from the pyridine ring will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl groups will be observed just below 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| SO₂ | Asymmetric Stretch | 1350-1300 |
| SO₂ | Symmetric Stretch | 1160-1120 |
| S-N | Stretch | 950-900 |
| Pyridine Ring | C=N, C=C Stretch | 1600-1450 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | <3000 |
UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the UV region arising from π→π* transitions within the pyridine ring. The sulfonamide group can also influence the electronic structure and the position of these absorption maxima. The presence of the diethylamino group may cause a slight shift in the absorption bands compared to unsubstituted pyridine-2-sulfonamide.
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a technique used to study species that have unpaired electrons, such as radicals or transition metal complexes. This compound itself is a diamagnetic molecule and therefore EPR silent. However, it can act as a ligand, coordinating to paramagnetic metal ions (e.g., Cu(II), V(IV), Mn(II)) through the nitrogen atom of the pyridine ring and potentially one of the oxygen atoms of the sulfonamide group.
The EPR spectra of such metal complexes would provide valuable information about the electronic structure of the metal center, its coordination environment, and the nature of the metal-ligand bonding. nih.govmdpi.com The g-values and hyperfine coupling constants obtained from the EPR spectrum are sensitive to the geometry of the complex and the nature of the coordinating atoms. For instance, coordination to the pyridine nitrogen would result in hyperfine coupling to the ¹⁴N nucleus, which can often be resolved in the EPR spectrum.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While simple sulfonamides and pyridines are not typically strongly fluorescent, the formation of metal complexes or the introduction of a fluorophore can induce or enhance fluorescence. nih.govnih.gov
The fluorescence properties of this compound and its metal complexes can be investigated to understand their excited-state dynamics. Upon coordination to certain metal ions, the ligand's fluorescence may be quenched or enhanced, providing insights into the nature of the metal-ligand interaction. The excitation and emission spectra, quantum yields, and fluorescence lifetimes are key parameters that would be determined in such studies. These properties can be sensitive to the local environment, making fluorescent complexes potentially useful as sensors.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles.
This technique would reveal the conformation of the diethylamino group relative to the sulfonamide and pyridine moieties. Furthermore, the crystal packing arrangement would be elucidated, showing any intermolecular interactions such as hydrogen bonds (if co-crystallized with a suitable donor) or π-π stacking interactions between the pyridine rings of adjacent molecules. While a crystal structure for this compound is not publicly available, analysis of related structures, such as other substituted pyridine-sulfonamides, provides an expectation of the general structural features. researchgate.net
A hypothetical table of key crystallographic parameters is presented below.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Z | The number of molecules in the unit cell. |
| Bond Lengths | Precise distances between bonded atoms (e.g., S-N, S=O, C-N, C-C). |
| Bond Angles | Angles between three connected atoms (e.g., O-S-O, C-S-N). |
| Torsion Angles | Dihedral angles describing the conformation of the molecule. |
Elemental Analysis for Stoichiometric Validation
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process is crucial for validating the empirical and molecular formula of a newly synthesized substance, such as this compound, ensuring its stoichiometric integrity. The technique quantitatively measures the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which are then compared against the theoretical values derived from the compound's proposed chemical formula.
For this compound, the molecular formula is established as C₉H₁₄N₂O₂S. Based on this formula, the theoretical elemental composition has been calculated. A comparison between these calculated values and experimentally obtained data is essential for confirming the purity and identity of the compound.
While the theoretical values are presented below, a comprehensive review of scientific literature did not yield specific experimental data for this compound for a direct comparative analysis. The validation in a research setting would involve performing a CHNS analysis on a purified sample of the compound and ensuring the experimental percentages align closely with the calculated values, typically within a margin of ±0.4%.
Below is the calculated elemental composition for this compound.
Table 1: Calculated Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Calculated Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.01 | 108.09 | 50.02 |
| Hydrogen | H | 1.008 | 14.112 | 6.53 |
| Nitrogen | N | 14.01 | 28.02 | 12.95 |
| Oxygen | O | 16.00 | 32.00 | 14.79 |
| Sulfur | S | 32.07 | 32.07 | 14.83 |
| Total | | | 216.29 | 100.00 |
Coordination Chemistry and Metal Complexation
N,N-Diethylpyridine-2-sulfonamide as a Ligand System
The efficacy of this compound as a ligand is rooted in the presence of two key donor atoms: the pyridine (B92270) nitrogen and the sulfonamide nitrogen. sjp.ac.lk This arrangement allows for chelation, a process where the ligand binds to a central metal ion at two or more points, forming a stable ring-like structure known as a chelate.
Role of Sulfonamide Nitrogen and Pyridine Nitrogen in Metal Chelation
The coordination of this compound to a metal ion typically involves both the pyridine nitrogen and the sulfonamide nitrogen. The pyridine nitrogen donates its lone pair of electrons to the metal center, a classic example of a Lewis base interaction. The sulfonamide group, however, offers a more nuanced interaction. The sulfonamide nitrogen can be deprotonated, allowing the resulting anionic nitrogen to form a strong covalent bond with the metal ion. sjp.ac.lk This deprotonation is a key feature of sulfonamide ligand chemistry and significantly contributes to the stability of the resulting metal complexes. sjp.ac.lk In some instances, particularly with tertiary sulfonamides, coordination can occur without deprotonation, though this is less common. sjp.ac.lknih.gov The interplay between the neutral pyridine nitrogen donor and the potentially anionic sulfonamide nitrogen donor allows for the formation of stable, neutral, or charged metal complexes depending on the metal's oxidation state and the presence of other ligands.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various methods, leading to a range of coordination compounds with distinct properties.
Complexation with d-Block Transition Metals (e.g., Ni(II), Cu(II), Zn(II), Cd(II), Pt(II))
This compound and its derivatives readily form complexes with a variety of d-block transition metals. Research has demonstrated successful complexation with ions such as Ni(II), Cu(II), Zn(II), Cd(II), and Pt(II). mdpi.comresearchgate.netresearchgate.net The synthesis of these complexes often involves the reaction of a metal salt (e.g., chloride or nitrate) with the ligand in a suitable solvent. sjp.ac.lkresearchgate.net For instance, the treatment of cis-Pt(DMSO)2Cl2 with a sulfonamide ligand derived from diethylenetriamine (B155796) resulted in the formation of novel bidentate cis-platinum(II) complexes. sjp.ac.lk Similarly, copper(II) complexes have been synthesized and characterized, often exhibiting interesting biological activities. nih.gov The choice of the metal ion influences the resulting coordination geometry and the electronic properties of the complex.
Electrochemical Synthesis Methods for Metal Complexes
Electrochemical methods offer a direct and often cleaner route for the synthesis of metal complexes. iupac.org This technique involves the sacrificial dissolution of a metal anode in the presence of the ligand in a non-aqueous solvent. iupac.org While specific examples detailing the electrochemical synthesis of this compound complexes are not abundant in the provided context, the general principles of electrochemical synthesis are well-established for a wide range of inorganic and organometallic compounds. iupac.org This method can be particularly advantageous for producing reactive species that can be stabilized by the ligand present in the electrolysis solution. iupac.org Furthermore, electrochemical techniques have been developed for the direct synthesis of sulfonamides themselves, highlighting the electrochemical reactivity of the sulfonamide functional group. nih.govnih.govrsc.org
Structural Geometries of Coordination Compounds (e.g., Square Planar, Octahedral, Tetrahedral, Square Pyramidal)
The coordination of this compound and related ligands to metal centers gives rise to a variety of structural geometries, dictated by the coordination number of the metal ion and the steric and electronic properties of the ligands.
Square Planar: This geometry is commonly observed for Pt(II) complexes. For example, the reaction of cis-Pt(DMSO)2Cl2 with diethylenetriamine-based sulfonamide ligands yields square planar Pt(II) complexes where the ligand acts as a bidentate chelating agent. sjp.ac.lk
Square Pyramidal: Copper(II) complexes frequently adopt a distorted square pyramidal geometry. nih.gov In these structures, the copper ion is typically five-coordinated, with the sulfonamide ligand and other solvent molecules or co-ligands occupying the coordination sphere. nih.gov
Octahedral: While not explicitly detailed for this compound in the provided context, octahedral geometry is a common coordination environment for many transition metals, including Ni(II) and Co(II), especially when the metal ion is six-coordinate.
Tetrahedral: This geometry is often seen with Zn(II) and Cd(II) complexes, which typically have a coordination number of four.
The specific geometry adopted by a metal complex of this compound is a result of a delicate balance of factors including the size of the metal ion, its d-electron configuration, and the steric constraints imposed by the ligand and any other coordinated species.
Below is an interactive table summarizing the coordination characteristics of this compound and related ligands with various metal ions.
| Metal Ion | Typical Coordination Geometry | Binding Mode | Synthesis Method |
| Pt(II) | Square Planar sjp.ac.lk | Bidentate (N,N) sjp.ac.lk | Conventional Solution Chemistry sjp.ac.lk |
| Cu(II) | Distorted Square Pyramidal nih.gov | Monodentate or Bidentate nih.gov | Conventional Solution Chemistry nih.gov |
| Ni(II) | Octahedral/Square Planar | Bidentate (N,N) | Conventional Solution Chemistry mdpi.comresearchgate.net |
| Zn(II) | Tetrahedral/Octahedral sjp.ac.lk | Bidentate (N,N) sjp.ac.lk | Conventional Solution Chemistry mdpi.com |
| Cd(II) | Tetrahedral | Bidentate (N,N) | Conventional Solution Chemistry researchgate.net |
Influence of Ligand Design on Complex Properties
The properties of metal complexes are intricately linked to the design of their ligands. In the case of this compound, both electronic and steric factors associated with the ligand architecture play a crucial role in determining the coordination behavior and the resulting complex's characteristics.
Electronic Effects of Substituents on Coordination Behavior
The electronic properties of the this compound ligand significantly influence its interaction with metal centers. The pyridine ring and the sulfonamide group possess distinct electronic characteristics that modulate the ligand's donor capabilities and the stability of the resulting metal complexes.
The pyridine nitrogen atom has a lone pair of electrons, making it a primary coordination site. The electron-withdrawing nature of the adjacent sulfonamide group, specifically the SO₂ moiety, reduces the electron density on the pyridine ring. This inductive effect diminishes the basicity of the pyridine nitrogen, thereby affecting its donor strength. A similar effect is observed in the related compound, N,N-dimethyl-N'-(2-pyridinyl)sulfamide, where the pyridine nitrogen withdraws electron density, which in turn enhances the hydrogen-bonding capacity of the sulfamide (B24259) group. manchester.ac.uk
Substituents on the pyridine ring or alterations to the alkyl groups on the sulfonamide nitrogen can further tune these electronic properties. For instance, electron-donating groups on the pyridine ring would increase the electron density on the nitrogen atom, enhancing its ability to coordinate to a metal center. Conversely, electron-withdrawing groups would further decrease the pyridine's basicity. While specific studies on substituted this compound are limited, the principles observed in other substituted pyridine and terpyridine complexes can be applied. In various terpyridine-metal complexes, electron-donating or -withdrawing substituents on the pyridine rings have been shown to modify the photophysical and redox properties of the complexes. nih.gov
The sulfonamide group itself can also participate in coordination, typically after deprotonation of the amide nitrogen. The acidity of the N-H proton is enhanced by the strongly electron-withdrawing sulfonyl group. Upon deprotonation, the resulting anionic nitrogen atom becomes a potent donor. The diethylamino group, being electron-releasing compared to a simple amino group, can slightly modulate the electron density on the sulfonamide nitrogen.
The interplay of these electronic factors dictates the preferred coordination mode and the stability of the metal-ligand bond. The table below summarizes the expected influence of substituents on the coordination behavior of this compound, based on general principles of coordination chemistry.
| Substituent Position | Type of Substituent | Expected Effect on Pyridine Nitrogen Basicity | Expected Impact on Coordination |
| Pyridine Ring | Electron-Donating (e.g., -CH₃, -OCH₃) | Increase | Stronger metal-pyridine bond |
| Pyridine Ring | Electron-Withdrawing (e.g., -Cl, -NO₂) | Decrease | Weaker metal-pyridine bond |
| Sulfonamide Nitrogen | Change in Alkyl Group (e.g., from ethyl to a more bulky group) | Minor electronic effect | Primarily steric effects |
Interactive Data Table: Expected Electronic Effects of Substituents
Note: This table is based on established principles of electronic effects in coordination chemistry, as direct experimental data for substituted this compound is not extensively available.
Stereochemical Aspects of Metal-Ligand Interactions
The three-dimensional arrangement of atoms in a metal complex, or its stereochemistry, is profoundly influenced by the steric characteristics of the ligands. libretexts.org In the case of this compound, the ethyl groups attached to the sulfonamide nitrogen introduce steric bulk that can dictate the coordination geometry and the accessibility of the metal center.
When this compound acts as a bidentate ligand, coordinating through the pyridine nitrogen and one of the sulfonamide oxygen atoms or the deprotonated sulfonamide nitrogen, the orientation of the diethylamino group can influence the conformation of the resulting chelate ring. The ethyl groups are more sterically demanding than the methyl groups in the analogous N,N-dimethyl-N'-(2-pyridinyl)sulfamide, which can lead to greater steric hindrance around the metal center. This steric pressure can affect bond angles and distances within the coordination sphere.
The steric hindrance presented by the diethyl groups can also influence the formation of different isomers. libretexts.org For octahedral complexes with two or more this compound ligands, several geometric isomers, such as cis and trans or facial (fac) and meridional (mer), may be possible. irb.hr The bulky nature of the diethylamino groups might favor the formation of one isomer over another to minimize steric clashes between adjacent ligands. For instance, a trans arrangement of two bulky ligands is often sterically preferred over a cis arrangement. libretexts.org
Furthermore, the flexibility of the ethyl chains allows for different conformational isomers. The specific conformation adopted can be influenced by packing forces in the solid state or by interactions with solvent molecules in solution. The table below outlines potential stereochemical outcomes resulting from the coordination of this compound to a metal center.
| Coordination Number | Geometry | Potential Isomerism | Influence of Diethyl Groups |
| 4 | Square Planar | cis/trans | May favor trans isomer to reduce steric strain. |
| 4 | Tetrahedral | Enantiomers (if chiral) | Can influence the chirality of the complex. |
| 6 | Octahedral | cis/trans, fac/mer | Likely to favor isomers that maximize the distance between bulky diethylamino groups. |
Interactive Data Table: Stereochemical Considerations for Metal Complexes of this compound
Note: The specific isomer formed will depend on the metal ion, other ligands present, and reaction conditions. This table presents general stereochemical possibilities.
Reaction Mechanisms and Mechanistic Investigations
Elucidation of Reaction Pathways in N,N-Diethylpyridine-2-sulfonamide Synthesis
The synthesis of this compound is most commonly achieved through the reaction of 2-pyridinesulfonyl chloride with diethylamine (B46881). uni-muenchen.de A key mechanistic challenge in this pathway is the propensity of the pyridine (B92270) nitrogen in the starting material or product to react with the electrophilic sulfonyl chloride. This side reaction leads to the formation of a quaternary pyridinium (B92312) salt, which can diminish the yield of the desired sulfonamide.
To circumvent this, the reaction is typically conducted by slowly adding the 2-pyridinesulfonyl chloride to an excess of diethylamine at reduced temperatures, such as 0 °C. uni-muenchen.de This strategy ensures that the sulfonyl chloride is more likely to encounter the primary nucleophile (diethylamine) rather than the pyridine nitrogen of another molecule, thus favoring the formation of the N-S bond of the sulfonamide. The excess amine also serves as a base to neutralize the hydrochloric acid generated during the reaction.
Mechanistic Studies of Sulfonamide-Related Transformations
The sulfonamide functional group in this compound directs its reactivity in various transformations, including organometallic reactions and radical-mediated pathways.
Organometallic Reaction Mechanisms (e.g., Ring Lithiation)
The sulfonamide group is an effective directing metalating group (DMG) in ortho-lithiation reactions. clockss.org In the case of this compound, treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), can lead to the regioselective deprotonation of the pyridine ring at the C-3 position. clockss.orgmolaid.commolaid.com
The mechanism involves the coordination of the lithium reagent to the oxygen and nitrogen atoms of the sulfonamide group. This coordination increases the acidity of the adjacent C-3 proton, facilitating its abstraction by the base to form a stable 3-lithiopyridine intermediate. acs.orgnih.gov This intermediate is a powerful nucleophile that can react with a variety of electrophiles, allowing for the introduction of substituents at the 3-position. The choice of base and reaction conditions, such as solvent and temperature, is critical and can influence the selectivity and efficiency of the lithiation process. nih.govrsc.org For instance, the use of bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) can sometimes prevent undesired side reactions. clockss.org
Table 1: Conditions for Directed ortho-Metalation of Pyridine Derivatives
| Pyridine Derivative | Base | Conditions | Position of Lithiation | Reference |
|---|---|---|---|---|
| 2-Chloropyridine | nBuLi-LiPM | Hexane, Low Temp. | α-lithiation (C6) | acs.orgnih.gov |
| 3-(2-methyloxetan-2-yl)pyridine | n-BuLi/TMEDA | -78 °C to -40 °C | C4 | rsc.org |
| 1-Methyl-4-pyridone | LDA | THF, -78 °C | C2 | rsc.org |
Radical-Mediated Pathways (e.g., Photochemical Generation of Nitrogen-Centered Radicals)
Nitrogen-centered radicals are highly reactive intermediates that can be generated from sulfonamides under photochemical conditions. nih.govacs.orgresearchgate.net Visible light photoredox catalysis has emerged as a powerful tool for generating these radicals from various precursors, including N-aminopyridinium salts and N-chlorosulfonamides. acs.orgchinesechemsoc.org
The general mechanism involves a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) with the sulfonamide precursor. acs.org For example, an excited iridium or ruthenium-based photocatalyst can reduce an N-O or N-Cl bond, leading to its cleavage and the formation of a nitrogen-centered radical. acs.org This radical can then participate in a variety of synthetic transformations, such as C-H amination or addition to alkenes. nih.govchinesechemsoc.org While direct generation from N,N-dialkylsulfonamides like this compound is less common, the N-S bond can be targeted. Recent strategies have shown that super-electron-donors can induce SET with sulfonamides to form aminyl radicals. nih.gov Another approach involves converting the sulfonamide into a more photoactive derivative, such as an N-sulfonylimine, which can then be used to generate sulfonyl radicals for further reactions. acs.org
Catalytic Cycle Analysis in Metal-Mediated Processes
This compound and its derivatives can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings. researchgate.netnumberanalytics.com These reactions are fundamental for forming carbon-carbon bonds. The catalytic cycle, typically involving a palladium catalyst, consists of three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (e.g., an aryl bromide), inserting itself into the carbon-halogen bond to form a Pd(II) complex. researchgate.net
Transmetalation: The organometallic derivative of the pyridine sulfonamide (e.g., a 3-boronic ester or 3-zincated species, formed from the 3-lithiated intermediate) transfers its organic group to the Pd(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net
The choice of ligands on the palladium catalyst is crucial for the efficiency of the cycle, influencing the rates of each step and the stability of the catalytic species. nih.govacs.orgresearchgate.net
Vinylogous Anomeric-Based Oxidation Mechanisms
The concept of anomeric-based oxidation (ABO) involves the oxidation of molecules through stereoelectronic interactions, specifically the interaction between lone pairs on a heteroatom (like nitrogen) and the antibonding orbitals of an adjacent C-H bond (nN -> σ*C-H). orgchemres.orgorgchemres.org This can facilitate oxidation without external oxidizing agents.
A "vinylogous" anomeric effect extends this concept through a conjugated π-system. orgchemres.org In the context of pyridine synthesis, a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism has been proposed for the aromatization of 1,4-dihydropyridine (B1200194) intermediates. researchgate.netnih.gov This process involves a sequence of tautomerization, intramolecular cyclization, and dehydration, where the final aromatization step is driven by this stereoelectronic effect. nih.gov While not a direct reaction of this compound itself, intermediates in the synthesis of complex pyridine structures bearing sulfonamide groups may undergo this type of oxidation to yield the final aromatic product. nih.gov
Role of Specific Reagents and Catalysts in Mechanistic Pathways
The outcomes of the reactions involving this compound are highly dependent on the reagents and catalysts employed.
Organolithium Reagents (n-BuLi, LDA): These strong bases are essential for directed ortho-metalation. Their primary role is to deprotonate the pyridine ring regioselectively. n-Butyllithium is a common choice, but its nucleophilicity can sometimes lead to side reactions. rsc.orgbrainly.in The bulkier, less nucleophilic base, lithium diisopropylamide (LDA), is often used to avoid such additions. clockss.org The aggregation state of these reagents can also play a crucial role in their reactivity and selectivity. acs.orgnih.gov
Palladium Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂): In cross-coupling reactions, palladium complexes are the catalysts that facilitate the formation of new carbon-carbon bonds. researchgate.netacs.org The choice of palladium source (e.g., Pd(0) or Pd(II)) and the associated ligands (e.g., phosphines like triphenylphosphine) dictates the catalyst's stability, activity, and the efficiency of the oxidative addition and reductive elimination steps. nih.govresearchgate.net
Photocatalysts (e.g., Iridium and Ruthenium complexes): In radical-mediated reactions, photocatalysts are responsible for absorbing light energy and initiating the single-electron transfer process that generates the radical species. acs.org The redox potentials of the photocatalyst and the substrate must be appropriately matched for the electron transfer to be thermodynamically favorable. nih.gov
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations offer a fundamental understanding of the intrinsic properties of N,N-Diethylpyridine-2-sulfonamide, governed by its electronic configuration and geometry.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Studies on sulfonamide derivatives and pyridine-containing compounds utilize functionals like B3LYP with basis sets such as 6-311G(d,p) or def2tzvpp to optimize molecular geometry and analyze electronic properties. mdpi.comdoaj.org For this compound, DFT calculations would reveal the distribution of electron density, the nature of chemical bonds, and the energies of frontier molecular orbitals (HOMO and LUMO).
The sulfonamide group acts as an electron-withdrawing moiety, influencing the electronic properties of the entire molecule. The electrostatic potential map would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the sulfonamide group and the nitrogen of the pyridine (B92270) ring, indicating these are sites susceptible to electrophilic attack and capable of forming hydrogen bonds. researchgate.net The pyridine ring itself would exhibit a modified electron distribution compared to unsubstituted pyridine. The analysis of molecular orbitals is crucial, as the HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. mdpi.com
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to molecular stability and reactivity. |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule. |
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to determine various molecular properties. These calculations can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles. For this compound, these calculations would confirm a distorted tetrahedral geometry around the sulfur atom.
Vibrational analysis using ab initio methods helps in the assignment of experimental infrared (IR) and Raman spectra. researchgate.net Key vibrational modes for this compound would include the characteristic symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group, C-N and C-S stretching, and various vibrational modes of the pyridine ring. nih.gov
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonamide (SO₂) | Asymmetric Stretch | ~1350 cm⁻¹ |
| Sulfonamide (SO₂) | Symmetric Stretch | ~1160 cm⁻¹ |
| Pyridine Ring | C=N Stretch | ~1580 cm⁻¹ |
| Pyridine Ring | Ring Breathing | ~990 cm⁻¹ |
| C-S Bond | Stretch | ~700 cm⁻¹ |
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying and optimizing lead compounds.
Sulfonamides are well-known inhibitors of dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR), key enzymes in the folate biosynthesis pathway of microorganisms. nih.gov Molecular docking studies on pyridine-sulfonamide derivatives show their potential to bind to the active sites of these enzymes. nih.govresearchgate.net
DHPS: In the DHPS active site, sulfonamides act as competitive inhibitors by mimicking the natural substrate, p-aminobenzoic acid (pABA). Docking simulations predict that the pyridine-sulfonamide scaffold of this compound would occupy the pABA binding pocket. nih.gov
DHFR: Certain sulfonamide-containing molecules have been designed as dual inhibitors of both DHPS and DHFR. nih.gov For DHFR, the pyridine moiety can interact with key residues in the active site, similar to the pterin (B48896) ring of the natural substrate, dihydrofolate. nih.govmdpi.com
KAT6A/B: While less commonly studied for sulfonamides, lysine (B10760008) acetyltransferases (KATs) like KAT6A/B are emerging targets for cancer therapy. Docking could be employed to explore the potential of this compound to bind to the acetyl-CoA binding pocket of these enzymes.
Binding affinity is often estimated as a docking score or binding free energy (in kcal/mol), with more negative values indicating stronger binding. nih.gov
The stability of the ligand-protein complex is determined by a network of interactions. Docking studies elucidate the specific interactions that anchor this compound within an enzyme's active site.
Hydrogen Bonds: The oxygen atoms of the sulfonamide group are potent hydrogen bond acceptors, while the sulfonamide nitrogen (if protonated) can act as a hydrogen bond donor. These groups typically form critical hydrogen bonds with polar or charged amino acid residues in the active site. nih.gov The pyridine nitrogen can also act as a hydrogen bond acceptor. researchgate.net
Hydrophobic Interactions: The diethyl groups and the pyridine ring can engage in van der Waals and hydrophobic interactions with nonpolar residues (e.g., Valine, Leucine, Phenylalanine) in the binding pocket, contributing significantly to binding affinity. nih.gov
CH···O Interactions: Unconventional hydrogen bonds, such as CH···O interactions between the aromatic C-H bonds of protein residues and the sulfonamide oxygens, are also recognized as important for stabilizing the complex. researchgate.net
| Residue | Interaction Type | Ligand Moiety Involved |
|---|---|---|
| Asp27 | Hydrogen Bond | Pyridine Ring Nitrogen |
| Ile50 | Hydrogen Bond | Sulfonamide Oxygen |
| Phe31 | Hydrophobic (π-π stacking) | Pyridine Ring |
| Leu54 | Hydrophobic (van der Waals) | Diethyl Groups |
| Ser59 | Hydrogen Bond | Sulfonamide Oxygen |
Mechanistic Computational Studies
Beyond static docking, mechanistic computational studies can simulate the dynamic behavior of this compound within the enzyme active site. Methods like Molecular Dynamics (MD) simulations can track the movement of the ligand and protein over time, providing insights into the stability of binding modes and conformational changes that may occur upon binding. nih.gov Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) calculations could be used to model the enzymatic reaction in the presence of the inhibitor, elucidating the precise mechanism of inhibition at a quantum mechanical level. These advanced simulations can help explain how the inhibitor alters the reaction pathway, for example, by increasing the activation energy for the formation of the natural product.
Transition State Analysis and Reaction Energy Profiles
Transition state analysis is a fundamental computational approach used to study the kinetics and mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis, for instance, from the reaction of a pyridine-2-sulfonyl chloride with diethylamine (B46881).
Theoretical calculations, often employing Density Functional Theory (DFT), can map out the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.
To illustrate the type of data obtained from such an analysis, a hypothetical reaction energy profile for the formation of this compound is presented below. This table outlines the calculated relative energies of the key species involved in a plausible reaction pathway.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Pyridine-2-sulfonyl chloride + Diethylamine | 0.0 |
| Intermediate | Adduct of reactants | -5.2 |
| Transition State | Highest energy point for HCl elimination | +15.8 |
| Products | This compound + HCl | -20.3 |
Note: The data in this table is illustrative and based on general principles of sulfonamide formation reactions. It does not represent experimentally or computationally verified values for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and how it might interact with biological targets.
These simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the potential energy surface and the identification of preferred molecular conformations. The flexibility of the N,N-diethylamino group and the rotation around the pyridine-sulfur bond are key conformational features that can be investigated.
While specific MD simulation studies on this compound are not prevalent in the literature, conformational analyses of other aromatic sulfonamides have been performed using both NMR spectroscopy and computational methods. umich.edu These studies reveal that the rotation around the aryl-sulfonamide bond can be hindered, leading to distinct conformational isomers. umich.edu The relative populations of these conformers can be influenced by the solvent environment. umich.edu
An MD simulation of this compound would likely explore the rotational barriers around the C-S and S-N bonds and the conformational space available to the diethyl groups. The results of such a simulation could be summarized in a table showing the populations of different stable conformers.
| Conformer | Description of Dihedral Angle (Py-C-S-N) | Population (%) in Polar Solvent | Population (%) in Non-Polar Solvent |
|---|---|---|---|
| A | gauche (~60°) | 45 | 60 |
| B | anti (~180°) | 50 | 35 |
| C | gauche (~-60°) | 5 | 5 |
Note: The data in this table is hypothetical and intended to illustrate the type of results obtained from MD simulations and conformational analysis. It is based on general findings for similar aromatic sulfonamides.
Hirshfeld Surface Analysis and Energy Frameworks
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions associated with each molecule, allowing for a detailed examination of close contacts between neighboring molecules.
While a crystal structure and corresponding Hirshfeld surface analysis for this compound are not publicly available, numerous studies on related pyridine and sulfonamide-containing compounds demonstrate the utility of this approach. nih.govmdpi.comnih.gov These analyses typically reveal the importance of hydrogen bonds involving the sulfonamide group and π-π stacking interactions involving aromatic rings in directing the crystal packing. nih.gov
Energy framework analysis is a complementary technique that calculates the interaction energies between molecules in the crystal, providing a quantitative measure of the stability of the crystal lattice. This method can distinguish between electrostatic, dispersion, and repulsion components of the total interaction energy.
A hypothetical breakdown of intermolecular contacts for this compound, as would be determined from a Hirshfeld surface analysis, is presented in the table below.
| Contact Type | Contribution (%) |
|---|---|
| H···H | 45.2 |
| C···H/H···C | 25.8 |
| O···H/H···O | 15.5 |
| N···H/H···N | 8.1 |
| S···H/H···S | 3.4 |
| Other | 2.0 |
Note: This table presents hypothetical data based on typical values observed for similar organic molecules and is for illustrative purposes only.
Catalytic Applications of N,n Diethylpyridine 2 Sulfonamide and Its Complexes
Heterogeneous Catalysis and Supported Systems
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. Immobilizing homogeneous catalysts onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis.
The immobilization of sulfonamide-based catalysts onto solid supports is an active area of research. One approach involves the synthesis of magnetic nanoparticles with pyridinium (B92312) bridges. For instance, Fe3O4@SiO2@PCLH-TFA, a novel magnetic nanoparticle-supported catalyst, was designed and synthesized through a multi-step pathway. nih.gov This catalyst was characterized using various techniques, including FT-IR, NMR, and electron microscopy. nih.gov The design of such supported catalysts aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous systems. The synthetic strategy often involves the functionalization of the support material with a linker that can then be attached to the sulfonamide ligand.
A key advantage of heterogeneous catalysts is their potential for recovery and reuse, which is crucial for developing sustainable and cost-effective chemical processes. The magnetic nanoparticle-supported catalyst, Fe3O4@SiO2@PCLH-TFA, has shown high recoverability in the synthesis of triarylpyridines bearing sulfonate and sulfonamide moieties. nih.gov The magnetic core of the support allows for easy separation of the catalyst from the reaction mixture using an external magnet. Academic studies in this area typically involve performing multiple catalytic cycles with the recovered catalyst to assess its stability and performance over time. The results of these studies provide valuable insights into the practical applicability of the supported catalyst system.
Photochemical Catalysis and Redox Processes
Photochemical catalysis utilizes light to drive chemical reactions, often enabling transformations that are difficult to achieve through thermal methods. Redox processes, involving the transfer of electrons, are central to many catalytic cycles.
Sulfonamides can act as precursors to nitrogen-centered radicals through single-electron transfer (SET) processes. nih.gov This has been demonstrated in a transition-metal-free approach where a super-electron-donor (SED) triggers the formation of aminyl radicals from sulfonamides. nih.gov Radical clock and electron paramagnetic resonance (EPR) experiments have provided evidence for the proposed radical coupling pathway. nih.gov
In the context of palladium catalysis, mechanistic studies of C(sp³)–N fragment coupling reactions between terminal olefins and N-triflyl protected amines have revealed the role of the ligand in promoting the functionalization. The SOX (sulfoxide-oxazoline) ligand framework was found to be effective at supporting a cationic π-allyl Pd intermediate, which is crucial for the C-H amination process. nih.gov While not directly involving photochemical steps, these studies highlight the importance of understanding the redox processes within the catalytic cycle.
The field of photoredox catalysis often employs photosensitizers that, upon light absorption, can engage in single-electron transfer with substrates. The ability of sulfonamides to participate in SET processes suggests their potential as substrates or even as components of ligands in photoredox-catalyzed reactions. The pyridine (B92270) moiety in N,N-Diethylpyridine-2-sulfonamide could also play a role in coordinating to a photoredox catalyst or influencing its photophysical properties.
Structure Activity Relationship Studies Sar and Pharmacological Relevance in Vitro Focus
Design Principles for Modulating Biological Activities of N,N-Diethylpyridine-2-sulfonamide Analogs
The biological activity of this compound analogs is intricately linked to their structural features. The design of new derivatives is often guided by established principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A key strategy involves the hybridization of the pyridine (B92270) sulfonamide core with other pharmacophores to create dual-action inhibitors. For instance, combining the sulfonamide group, a known inhibitor of dihydropteroate (B1496061) synthase (DHPS), with a pyridine ring system that can mimic the pterin-binding portion of dihydrofolate reductase (DHFR) has been a successful approach to developing dual antimicrobial agents. nih.govuni-muenchen.de
Enzyme Inhibition Studies (In Vitro)
The sulfonamide functional group is a well-established inhibitor of several key enzymes, and this compound analogs have been investigated for their potential to target various enzymatic pathways.
Inhibition of Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR)
Sulfonamides traditionally target DHPS, a crucial enzyme in the bacterial folate biosynthesis pathway. They act as competitive inhibitors of para-aminobenzoic acid (PABA). More advanced strategies have focused on creating dual inhibitors that also target DHFR, the subsequent enzyme in the folate pathway. nih.govuni-muenchen.de This dual inhibition can lead to a synergistic antimicrobial effect and potentially overcome resistance mechanisms. uni-muenchen.de
Studies on N-sulfonamide 2-pyridone derivatives, which are structurally related to this compound, have demonstrated the feasibility of this approach. These compounds combine the DHPS inhibitory action of the sulfonamide moiety with the DHFR inhibitory potential of a substituted pyridine ring. nih.govuni-muenchen.de For example, certain N-sulfonamide 2-pyridone derivatives have shown potent dual inhibition of both DHPS and DHFR, with IC50 values in the low microgram per milliliter range. nih.govuni-muenchen.de
Investigation of Inhibition Mechanisms in Enzyme Systems
The primary mechanism of action for sulfonamides as DHPS inhibitors is competitive inhibition. The sulfonamide molecule, being structurally similar to PABA, binds to the active site of DHPS, preventing the natural substrate from binding and thereby halting the synthesis of dihydropteroic acid.
In the context of dual DHPS/DHFR inhibitors, the pyridine portion of the molecule is designed to interact with the active site of DHFR. This interaction often involves hydrogen bonding with key amino acid residues within the pterin (B48896) binding pocket of the enzyme, mimicking the binding of the natural substrate, dihydrofolate. uni-muenchen.de The combination of these two distinct inhibitory actions within a single molecule represents a sophisticated mechanism for disrupting bacterial folate metabolism. uni-muenchen.de
Other Relevant Enzyme Targets (e.g., KAT6A/B, Carbonic Anhydrase)
The versatility of the sulfonamide scaffold extends to the inhibition of other enzyme families.
KAT6A/B: Lysine (B10760008) acetyltransferases (KATs) like KAT6A and KAT6B are emerging as important targets in cancer therapy. Acylsulfonohydrazide derivatives containing phenylpyridine motifs have been identified as highly potent inhibitors of KAT6A. These compounds compete with acetyl coenzyme A (Ac-CoA) by binding to its binding site. This suggests that pyridine-sulfonamide structures could be adapted to target this class of enzymes.
Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes that are inhibited by sulfonamides. echemi.com The sulfonamide group coordinates to the zinc ion in the enzyme's active site, leading to inhibition. myskinrecipes.com Pyridine-3-sulfonamide derivatives have been extensively studied as CA inhibitors, with some showing selectivity for cancer-associated isoforms like hCA IX and hCA XII. myskinrecipes.com The position of the sulfonamide group on the pyridine ring and the nature of other substituents significantly influence the inhibitory potency and isoform selectivity. myskinrecipes.com
Antimicrobial Activity Studies (In Vitro)
The antimicrobial potential of pyridine-sulfonamide derivatives is a significant area of research. By targeting essential bacterial enzymes like DHPS and DHFR, these compounds can exhibit broad-spectrum antibacterial and antifungal activity. nih.govuni-muenchen.de
Several studies have reported the synthesis of pyridine-based N-sulfonamides with promising antimicrobial profiles. For example, certain functionalized pyridine-based benzothiazole (B30560) and benzimidazole (B57391) derivatives incorporating sulfonamide moieties have shown notable activity against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus. The structure-activity relationship studies in these series often reveal that specific substitutions on the pyridine and appended heterocyclic rings are crucial for potent antimicrobial action. Furthermore, N,N-diethyl-substituted amido sulfonamides have also been investigated, with some compounds showing significant activity against Escherichia coli and Staphylococcus aureus.
Below is a table summarizing the in vitro antimicrobial activity of selected pyridine-sulfonamide analogs from the literature.
| Compound Type | Test Organism | Activity (e.g., MIC, Inhibition Zone) | Reference |
| N-Sulfonamide 2-Pyridones | Various bacteria and fungi | Significant antimicrobial activity | nih.govuni-muenchen.de |
| Pyridine-based Benzothiazole Sulfonamides | Klebsiella pneumoniae | Higher inhibition zone than sulfadiazine | |
| Pyridine-based Benzothiazole Sulfonamides | Staphylococcus aureus | Higher inhibition zone than ampicillin | |
| N,N-diethyl-2-(phenylmethylsulfonamido) alkanamides | Escherichia coli | MIC value of 12.5 µg/mL for the most active compound | |
| N,N-diethyl-2-(phenylmethylsulfonamido) alkanamides | Staphylococcus aureus | MIC value of 25 µg/mL for a highly active compound |
Antioxidant Activity Studies (In Vitro)
The investigation of the antioxidant properties of sulfonamide derivatives is an emerging field of interest. Some sulfonamides have been shown to possess radical scavenging capabilities, which can be beneficial in conditions associated with oxidative stress.
Studies on sulfonamide derivatives of natural products like gallic acid have demonstrated promising antioxidant activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. Similarly, 2-thiouracil-5-sulfonamide derivatives containing a pyridine ring have exhibited remarkable free radical scavenging efficacy. The presence of an amino group on the pyridine ring is thought to enhance antioxidant activity by acting as an electron donor to quench free radicals. While direct studies on this compound are limited, the general findings for related structures suggest a potential for antioxidant activity, which would be influenced by the substitution pattern on the pyridine ring.
The antioxidant activity of various sulfonamide derivatives is often evaluated using in vitro assays like the DPPH radical scavenging assay, with results expressed as IC50 values. For example, certain 2-thiouracil-5-sulfonamide derivatives have shown potent antioxidant activity with low IC50 values in the DPPH assay.
Investigation of Resistance Mechanisms to Sulfonamide Compounds
The clinical efficacy of sulfonamides, a class of synthetic antimicrobial agents, has been significantly challenged by the emergence and spread of resistance in various bacterial species. nih.govrupahealth.com In vitro studies have been instrumental in elucidating the molecular underpinnings of this resistance. The primary mechanism of action for sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. nih.govrupahealth.com Resistance to these compounds, including by extension this compound, primarily arises from two distinct but often co-occurring mechanisms: mutations in the chromosomal gene encoding DHPS and the acquisition of alternative, drug-resistant DHPS genes via horizontal gene transfer. biorxiv.orgbiorxiv.org
A fundamental mechanism of resistance involves alterations in the drug's target enzyme, dihydropteroate synthase (DHPS), which is encoded by the folP gene. biorxiv.org Laboratory-based studies have successfully isolated mutants with changes in the folP gene. nih.gov These mutations often result in amino acid substitutions within the active site of the DHPS enzyme. biorxiv.org Specifically, resistance-conferring amino acid changes have been identified in loops 1 and 2, which line the binding site for the substrate, p-aminobenzoic acid (pABA), and its competitive inhibitors, the sulfonamides. biorxiv.org Such mutations can lead to a reduced binding affinity for the sulfonamide inhibitor while maintaining a sufficient affinity for the natural substrate, pABA, allowing the bacterium to survive in the presence of the drug. dtic.mil However, a trade-off is often observed in laboratory mutants, where increased resistance to sulfonamides may be accompanied by a decrease in the catalytic efficiency of the DHPS enzyme. nih.gov In clinical isolates, this is often counteracted by compensatory mutations that restore the enzyme's normal function. nih.gov
The most prevalent and clinically significant mechanism of sulfonamide resistance is the horizontal transfer of mobile genetic elements, such as plasmids, that carry dedicated resistance genes known as sul genes. nih.govbiorxiv.org These genes encode alternative dihydropteroate synthase enzymes that are inherently insensitive to sulfonamides. rupahealth.comspringernature.com To date, several such genes have been identified, including sul1, sul2, and sul3. rupahealth.combiorxiv.org These plasmid-borne resistance genes are frequently found in Gram-negative pathogenic bacteria like Escherichia coli, Acinetobacter baumannii, and Klebsiella pneumoniae. biorxiv.org
In vitro expression of these sul genes in susceptible bacterial strains has been shown to confer high levels of resistance to a broad range of sulfonamides. biorxiv.org Structural and functional analyses have revealed that the Sul enzymes, while performing the same function as the native DHPS, possess significant structural differences. biorxiv.orgspringernature.com For instance, the Sul enzymes have a remodeled pABA-binding site. biorxiv.org A key finding is the insertion of a phenylalanine residue in the active site of Sul enzymes, which acts to block the binding of sulfonamide drugs without preventing the binding of the natural substrate, pABA. biorxiv.org This structural alteration is a critical factor in their ability to confer pan-sulfonamide resistance. biorxiv.org
The table below summarizes the key genes associated with sulfonamide resistance that have been investigated in vitro.
| Gene | Type of Resistance | Mechanism of Action |
| folP (mutated) | Target modification | Encodes a mutated dihydropteroate synthase (DHPS) with reduced affinity for sulfonamides. nih.govbiorxiv.org |
| sul1 | Enzymatic bypass | Encodes a drug-resistant variant of DHPS that is insensitive to sulfonamides. nih.govbiorxiv.org |
| sul2 | Enzymatic bypass | Encodes a drug-resistant variant of DHPS that is insensitive to sulfonamides. nih.govbiorxiv.org |
| sul3 | Enzymatic bypass | Encodes a drug-resistant variant of DHPS that is insensitive to sulfonamides. rupahealth.combiorxiv.org |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Methodologies for Pyridine-Sulfonamides
Furthermore, researchers are investigating solvent-free reaction conditions, such as the 1,4-aza-conjugate addition between sulfonamides and 2-vinylpyridines, to create N-(2-(pyridin-2-yl)ethyl)sulfonamide derivatives. researchgate.net The development of modular, two-step syntheses, like the one for sulfondiimidamides using a hypervalent iodine-mediated amination, also provides a template for creating a wide array of related sulfur-based functional groups with operational simplicity. nih.govresearchgate.net These advancements in synthetic methodology are crucial for expanding the chemical space of pyridine-sulfonamides and enabling the synthesis of complex, hybrid molecules for various applications. mdpi.com
Advanced Ligand Design for Tailored Catalysis and Biological Applications
The pyridine-sulfonamide scaffold is a versatile platform for designing ligands with tailored properties for both catalysis and biological applications. nih.govsjp.ac.lk The ability to modify the substituents on both the pyridine (B92270) ring and the sulfonamide nitrogen allows for fine-tuning of the electronic and steric properties of the resulting metal complexes. nih.gov
In the realm of catalysis, iridium(III) complexes with tetradentate bis(pyridine-2-sulfonamide) ligands have demonstrated remarkable efficiency and durability as catalysts for homogeneous water oxidation. nih.gov The "wrap-around" nature of these ligands provides a stable coordination environment for the metal center, contributing to their robustness in highly oxidizing conditions. nih.gov Future research in this area will likely focus on creating new ligand architectures to enhance catalytic activity, selectivity, and stability for a broader range of chemical transformations. nih.gov
From a biological perspective, pyridine-sulfonamide derivatives are being extensively investigated for their therapeutic potential. ajchem-b.com They have shown promise as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2), vascular endothelial growth factor receptor 2 (VEGFR-2), and carbonic anhydrases. nih.govnih.govnih.gov For example, certain pyridine acyl sulfonamide derivatives have exhibited potent COX-2 inhibitory activity, along with significant antiproliferative effects against cancer cell lines. nih.gov Similarly, pyridine-sulfonamide hybrids have been identified as potent inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov
The design of these ligands often involves creating hybrid molecules that combine the pyridine-sulfonamide core with other pharmacologically active moieties to enhance their biological activity and target specificity. mdpi.comnih.gov The development of dual-tail pyrrol-2-one bridged molecules containing two sulfonamide groups is another innovative approach to designing potent and selective human carbonic anhydrase isoform inhibitors. acs.org Future work will undoubtedly involve the synthesis and evaluation of a wider array of these complex ligands to explore their full therapeutic potential against various diseases, including cancer, microbial infections, and malaria. nih.goveurjchem.commdpi.com
Integration of Multidisciplinary Approaches
The convergence of synthetic chemistry with advanced computational tools and other scientific disciplines is poised to revolutionize the discovery and development of novel pyridine-sulfonamides. This multidisciplinary approach promises to accelerate the design-make-test-analyze cycle, leading to the more rapid identification of promising candidates for catalysis and medicine.
Virtual Screening: AI algorithms can rapidly screen large virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. mbios.org This significantly reduces the number of compounds that need to be synthesized and tested experimentally.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high potency and low toxicity. arxiv.org This opens up new avenues for exploring novel chemical space.
Predicting Physicochemical Properties: AI can predict key properties like solubility, permeability, and metabolic stability, which are crucial for a drug's success. nih.gov
Advanced Computational Modeling:
Alongside AI, sophisticated computational modeling techniques play a vital role in understanding the behavior of pyridine-sulfonamide-based molecules at the atomic level. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a receptor, providing insights into the key interactions that drive binding affinity. nih.govnih.gov For instance, docking simulations have been used to understand the binding mode of pyridine acyl sulfonamide derivatives in the active site of COX-2. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a ligand and its target interact over time, offering a more realistic picture of the binding process.
Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the electronic properties of molecules, which is crucial for understanding their reactivity and designing better catalysts.
These computational approaches, often used in concert, allow researchers to rationalize experimental observations and make informed decisions about which molecules to prioritize for synthesis and further testing. The synergy between in silico predictions and experimental validation is a powerful strategy for accelerating the development of new pyridine-sulfonamide-based catalysts and therapeutic agents. acs.orgmdpi.com
Q & A
Q. What are the standard synthetic routes for preparing N,N-Diethylpyridine-2-sulfonamide, and what methodological considerations are critical for yield optimization?
The compound is typically synthesized via sulfonylation of amines with sulfonyl chlorides. A base (e.g., sodium bicarbonate or pyridine) is essential to neutralize HCl byproducts. Key considerations include:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of amine to sulfonyl chloride to minimize side reactions.
- Solvent selection : Pyridine acts as both solvent and base, simplifying purification .
- Temperature control : Reactions are often conducted at 0–5°C to suppress hydrolysis of the sulfonyl chloride.
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?
- NMR spectroscopy : H and C NMR confirm structural integrity, with sulfonamide protons appearing as broad singlets (δ 8–10 ppm) .
- HPLC-MS/MS : Validates purity and molecular weight, with retention times compared against standards .
- Elemental analysis : Ensures stoichiometric consistency of C, H, N, and S.
Q. What safety protocols are mandatory when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Disposal : Follow hazardous waste guidelines for sulfonamides, as improper disposal risks environmental contamination .
Q. How can researchers address solubility challenges of this compound in aqueous and organic solvents?
- Co-solvent systems : Use DMSO or DMF for aqueous solubility.
- pH adjustment : Protonate the sulfonamide group in acidic conditions (pH < 4) to enhance water solubility.
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in experimental data, such as inconsistent bioactivity or spectral results?
- Replication : Repeat experiments under identical conditions to confirm reproducibility.
- Cross-validation : Combine multiple techniques (e.g., NMR, X-ray crystallography) to verify structural assignments .
- Computational modeling : Use DFT calculations to predict electronic properties and compare with observed data .
Q. How can the sulfonamide moiety be chemically modified to enhance binding affinity in target proteins, and what computational tools support this optimization?
- Functional group substitution : Introduce electron-withdrawing groups (e.g., -CF) to strengthen hydrogen bonding.
- Docking simulations : Software like AutoDock Vina predicts binding poses and affinity changes post-modification .
- SAR studies : Systematically vary substituents on the pyridine ring and assess activity trends.
Q. What methodologies mitigate impurities (e.g., unreacted amines) during large-scale synthesis of this compound?
- Column chromatography : Silica gel purification removes residual amines.
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
- In-line monitoring : Employ HPLC to track reaction progress and adjust parameters in real time .
Q. How do researchers validate the thermodynamic stability of this compound in biological assays, and what confounding factors must be controlled?
- Accelerated stability studies : Expose the compound to elevated temperatures/humidity and monitor degradation via LC-MS.
- Matrix effects : Account for protein binding in serum-containing assays, which may reduce free compound concentration.
- Redox buffers : Include antioxidants (e.g., ascorbic acid) to prevent oxidation of the sulfonamide group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
